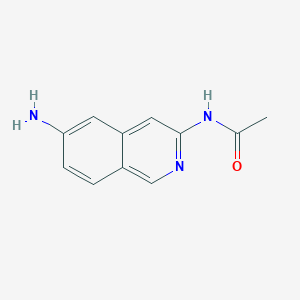

N-(6-Aminoisoquinolin-3-yl)acetamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

918811-44-6 |

|---|---|

Molekularformel |

C11H11N3O |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

N-(6-aminoisoquinolin-3-yl)acetamide |

InChI |

InChI=1S/C11H11N3O/c1-7(15)14-11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,12H2,1H3,(H,13,14,15) |

InChI-Schlüssel |

KAMBQYGNLQVHLS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=NC=C2C=CC(=CC2=C1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N 6 Aminoisoquinolin 3 Yl Acetamide and Analogues

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to N-(6-Aminoisoquinolin-3-yl)acetamide reveals two primary building blocks: the 6-aminoisoquinoline (B57696) core and an appropriate acetamide (B32628) precursor. The central challenge lies in the selective formation of the amide bond between the amino group at the C-6 position of the isoquinoline (B145761) ring and the acetyl group.

Synthesis of 6-Aminoisoquinoline Core

The 6-aminoisoquinoline scaffold is a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors. mdpi.com Its preparation in a scalable and efficient manner is therefore of significant interest. A common and effective route to 6-aminoisoquinoline involves the synthesis of a nitro-substituted precursor, 6-nitroisoquinoline, followed by its reduction to the desired amine.

One documented large-scale synthesis of 6-aminoisoquinoline begins with 2-(carboxymethyl)-4-nitrobenzoic acid. mdpi.com This starting material is reacted with urea (B33335) in the presence of an acid to form 6-nitroisoquinoline-1,3(2H,4H)-dione. Subsequent treatment with a phosphorus-based chlorinating agent, such as R¹-P(O)Cl₂ (where R¹ can be alkyl, aryl, or chloro), converts the dione (B5365651) into 1,3-dichloro-6-nitroisoquinoline. mdpi.com The final step involves the hydrogenation of this dichloronitroisoquinoline derivative. This reduction is typically carried out using a metal catalyst, with palladium on carbon (Pd/C) being a common choice. mdpi.com The hydrogenation process reduces the nitro group to an amino group and subsequently removes the chlorine atoms to yield 6-aminoisoquinoline. mdpi.com The reaction is often performed under a hydrogen atmosphere at elevated temperature and pressure, and may include a base like potassium carbonate. mdpi.com

Table 1: Key Intermediates in the Synthesis of 6-Aminoisoquinoline

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Nitroisoquinoline | 70538-57-7 | C₉H₆N₂O₂ | 174.16 |

| 6-Aminoisoquinoline | 23687-26-5 | C₉H₈N₂ | 144.17 |

| 2-(Carboxymethyl)-4-nitrobenzoic acid | Not readily available | C₉H₇NO₆ | 225.15 |

| 6-Nitroisoquinoline-1,3(2H,4H)-dione | Not readily available | C₉H₆N₂O₄ | 206.16 |

| 1,3-Dichloro-6-nitroisoquinoline | Not readily available | C₉H₄Cl₂N₂O₂ | 243.05 |

Preparation of Acetamide Building Blocks

The acetamide moiety can be introduced using several common acetylating agents. The choice of reagent often depends on the specific reaction conditions and the reactivity of the amine.

Acetic Anhydride (B1165640): A widely used and versatile reagent for acetylation is acetic anhydride ((CH₃CO)₂O). acs.org It can be prepared industrially through the carbonylation of methyl acetate (B1210297) or by the reaction of ketene (B1206846) with acetic acid. acs.org For laboratory-scale synthesis, it can be generated from acetic acid using dehydrating agents. mdpi.com

Acetyl Chloride: Acetyl chloride (CH₃COCl) is another highly reactive acetylating agent. It is commonly synthesized by reacting acetic acid with chlorinating agents such as phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), or thionyl chloride (SOCl₂). researchgate.netucl.ac.uk

Acetamide and Derivatives: In some synthetic strategies, acetamide itself or its derivatives can serve as building blocks. For instance, N-acetylglycine, an important chemical intermediate, can be synthesized by reacting paraformaldehyde with acetamide and carbon monoxide in the presence of a cobalt catalyst. researchgate.net

Classical Coupling Reactions for Amide Bond Formation

The formation of the amide bond between the 6-aminoisoquinoline core and the acetyl group is a critical step. Several classical coupling methods are routinely employed for this transformation.

Carbodiimide-Mediated Coupling (e.g., EDC/DMAP)

Carbodiimide-mediated coupling is a widely used method for forming amide bonds from carboxylic acids and amines. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide (B86325) that facilitates this reaction. The process often includes an additive like 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer catalyst, and sometimes 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions, particularly when dealing with less reactive amines. researchgate.net

The general mechanism involves the activation of a carboxylic acid (in this case, acetic acid) by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine (6-aminoisoquinoline) to form the desired amide. The presence of DMAP can lead to the formation of a more reactive acyl-iminium ion intermediate, accelerating the reaction. researchgate.net While this method is highly effective, it is important to optimize the reaction conditions, including the solvent and the stoichiometry of the reagents, to achieve high yields, especially with electron-deficient amines. researchgate.net

Other Amide Coupling Reagents and Conditions

Beyond carbodiimide-mediated reactions, other reagents and conditions are available for amide bond formation.

Direct Acylation with Acetyl Chloride or Acetic Anhydride: A straightforward method for the N-acetylation of amines is the direct reaction with acetyl chloride or acetic anhydride. acs.orgbenthamdirect.com These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the acidic byproduct (HCl or acetic acid). benthamdirect.comnih.gov Phase transfer catalysts can also be employed to facilitate the reaction between the amine and acetyl chloride, particularly in biphasic systems. benthamdirect.com While highly effective, the high reactivity of acetyl chloride requires careful control of the reaction conditions, and its use in aqueous media can be challenging due to its instability. catalyticamidation.info

Other Coupling Reagents: A variety of other coupling reagents are used in organic synthesis for amide bond formation. These include phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). researchgate.netresearchgate.net These reagents are known for their high efficiency, though their cost and the generation of stoichiometric byproducts are considerations for large-scale synthesis. researchgate.net

Advanced Synthetic Strategies

Recent advancements in synthetic methodology offer more efficient and sustainable routes to amides, which can be applied to the synthesis of this compound and its analogues.

Catalytic Amidation: A significant area of research focuses on the development of catalytic methods for direct amide bond formation from carboxylic acids and amines, which avoids the use of stoichiometric activating agents and reduces waste. catalyticamidation.info Various catalysts, including those based on boron, ruthenium, and other transition metals, have been developed to promote this transformation. ucl.ac.ukcatalyticamidation.info These methods often operate under milder conditions and offer high atom economy.

C-H Activation/Amidation: The direct functionalization of C-H bonds represents a powerful and atom-economical approach to constructing complex molecules. researchgate.netnih.gov For the synthesis of isoquinoline derivatives, transition-metal-catalyzed C-H activation has been employed to form the isoquinoline skeleton itself. acs.orgresearchgate.net Furthermore, direct C-H amidation of arenes and heteroarenes, including quinoline (B57606) N-oxides, has been achieved using catalysts such as copper-manganese (B8546573) oxide. researchgate.netnih.gov This strategy could potentially be adapted for the direct amidation of the isoquinoline core, offering a more streamlined synthetic route.

Flow Chemistry: Continuous flow synthesis has emerged as a valuable tool for the rapid and efficient production of chemical compounds, including amides. benthamdirect.com Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. The synthesis of amides in flow has been demonstrated using various methods, including the use of coupling reagents in bio-derived solvents and the catalytic hydrogenation of amides. benthamdirect.comresearchgate.netchemistryviews.org This technology holds promise for the scalable and on-demand synthesis of this compound.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for amide bond formation. nih.gov Lipases, for example, have been shown to catalyze the amidation of anilines and other amines. nih.govmdpi.com Enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, which can be advantageous in the synthesis of complex molecules. The use of enzymes for the amidation of aminoisoquinolines could provide a sustainable and efficient synthetic route. nih.gov

Alkylation and Substitution Reactions on Isoquinoline and Acetamide Moieties

Alkylation and substitution reactions are fundamental to introducing and modifying functional groups on the isoquinoline and acetamide components.

A plausible route to the target compound involves the N-acetylation of a 3,6-diaminoisoquinoline precursor. The amino group at the 3-position is generally more nucleophilic than the one at the 6-position, allowing for selective acetylation under controlled conditions. This difference in reactivity is crucial for achieving the desired product. The synthesis of 3-aminoisoquinoline itself has been documented. acs.org

Alternatively, a Friedel-Crafts-type reaction on a suitably protected 6-aminoisoquinoline derivative could introduce an acetyl group, though this method is less common for nitrogen-containing heterocycles due to potential catalyst deactivation. youtube.comlibretexts.org The reaction involves an electrophilic aromatic substitution where an acyl group is introduced onto the aromatic ring. libretexts.org However, the presence of amino groups can complicate this reaction by reacting with the Lewis acid catalyst. libretexts.org

The introduction of substituents onto the isoquinoline ring can also be achieved through nucleophilic substitution reactions. For instance, the reaction of isoquinoline with potassium amide in liquid ammonia (B1221849) can yield 1-aminoisoquinoline (B73089). iust.ac.ir While not directly applicable to the 3- or 6-positions, this demonstrates the feasibility of direct amination on the isoquinoline core.

Table 1: Examples of Substitution Reactions on Isoquinoline Analogues

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| Isoquinoline | KNH₂ / liq. NH₃ | 1-Aminoisoquinoline | Nucleophilic Substitution | iust.ac.ir |

| 4-Dimethylaminoquinoline | Trifluoroacetic Anhydride | 3-Trifluoroacetyl-4-dimethylaminoquinoline | Electrophilic Acylation | iust.ac.ir |

| 6-Nitroquinoline | NaCN / CH₃COCH₂CN | 5-Cyanomethyl-6-nitroquinoline | Vicarious Nucleophilic Substitution | iust.ac.ir |

| Isoquinoline | Benzoic Acid / Vinyl Ketone | 4-Alkylisoquinoline | C-4 Alkylation | acs.org |

Multi-Component Reactions (MCRs) for Scaffold Diversity utilizing α-Aminoazaheterocycles

Multi-component reactions (MCRs) offer an efficient strategy for constructing complex molecular scaffolds, such as substituted isoquinolines, in a single step. acs.orgiau.irmdpi.com These reactions combine three or more starting materials to form a product that incorporates portions of all the reactants.

While no specific MCR has been reported for the direct synthesis of this compound, various MCRs are known to produce highly substituted isoquinoline derivatives. For instance, a three-component reaction of isoquinoline, activated acetylenic compounds, and ammonium (B1175870) acetate can yield isoquinoline derivatives. iau.ir Another approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with nitriles, which can be trapped with various electrophiles to afford a diverse array of substituted isoquinolines. nih.gov

The versatility of MCRs lies in the ability to vary the starting components to generate a library of structurally diverse analogues. acs.org By selecting appropriate α-aminoazaheterocycles and other reactants, it is conceivable to design an MCR that could lead to the desired 3-amino or 3-acetamido substituted isoquinoline core, which could then be further functionalized at the 6-position.

Table 2: Examples of Multi-Component Reactions for Isoquinoline Synthesis

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| o-Bromoarylaldehydes, Terminal Alkynes, Ammonium Acetate | Palladium Catalyst / Microwave | Substituted Isoquinolines | organic-chemistry.org |

| Aryl Ketones, Hydroxylamine, Internal Alkyne | Rhodium(III) Catalyst | Multisubstituted Isoquinolines | organic-chemistry.org |

| Lithiated o-tolualdehyde tert-butylimines, Nitriles, Electrophiles | n-BuLi / THF | Highly Substituted Isoquinolines | nih.gov |

Gold(III)-Mediated Domino Reactions and Electrochemical Synthesis Approaches for Isoquinoline Derivatives

Modern synthetic methodologies, including gold-catalyzed and electrochemical reactions, provide powerful tools for the construction of the isoquinoline framework.

Gold(III)-mediated domino reactions have been successfully employed for the synthesis of 1-aminoisoquinoline derivatives from readily available 2-alkynylbenzamides and ammonium acetate. nih.gov This process occurs under mild conditions and tolerates a variety of functional groups. nih.gov Gold catalysts are also effective in tandem reactions, such as alkyne amination followed by intramolecular O-H insertion, to create fused isoquinoline systems. rsc.orgrsc.org Furthermore, gold(I)-catalyzed cascade transformations of N-alkynic 2-ynamides have been developed for the rapid synthesis of pyrrolo[1,2-b]isoquinolines. acs.org

Electrochemical synthesis offers a green and efficient alternative for constructing isoquinoline derivatives. These methods often proceed under mild conditions and can avoid the use of harsh reagents. While specific electrochemical syntheses of this compound have not been detailed, electrochemical methods are known for the deoxygenation of heteroaromatic N-oxides, which can be key intermediates in isoquinoline synthesis. thieme-connect.de

Table 3: Gold-Catalyzed and Related Syntheses of Isoquinoline Derivatives

| Starting Material(s) | Catalyst/Conditions | Product Type | Reference |

| 2-Alkynylbenzamides, Ammonium Acetate | Gold(III) | 1-Aminoisoquinolines | nih.gov |

| (Azido)ynamide | IPrAuNTf₂ | Fused Isoquinolines | rsc.org |

| N-Alkynic 2-ynamides | Gold(I) | Pyrrolo[1,2-b]isoquinolines | acs.org |

| 2-Alkynylbenzaldoxime | Silver Triflate or Bromine, then CS₂ | Functionalized Isoquinolines | thieme-connect.de |

| (E)-2-Alkynylaryl Oxime Derivatives | Copper(I) / Water | Isoquinolines and Isoquinoline N-oxides | rsc.org |

Purification and Isolation Techniques in Synthetic Pathways

The purification of isoquinoline derivatives is a critical step in any synthetic sequence to ensure the isolation of the target compound in high purity. Common techniques include:

Crystallization: This is a widely used method for purifying solid compounds. For isoquinolines, which can be challenging to crystallize from common solvents, specific solvent systems may be required. google.com For instance, isoquinoline can be purified by dissolving it in a solvent like an aliphatic tertiary amine and then cooling the solution to induce crystallization. google.com Another method involves the formation of a salt, such as isoquinoline sulfate, which can be selectively crystallized from an alcohol solution. jinjingchemical.com Phenol and beta-naphthol have also been used to form crystalline addition products with isoquinoline, which can then be separated and decomposed to yield the purified compound. google.com

Distillation: For liquid isoquinolines or those with sufficient volatility, fractional distillation can be an effective purification method. psu.eduscientific.net This technique separates compounds based on their boiling points.

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. Silica gel or alumina (B75360) are common stationary phases, and the choice of eluent (solvent system) is crucial for effective separation. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.

Extraction: Liquid-liquid extraction can be used to separate isoquinolines from impurities based on their differing solubilities in two immiscible liquid phases. For example, the basicity of the isoquinoline nitrogen allows for its extraction into an acidic aqueous solution from an organic solvent. psu.edu

The choice of purification method will depend on the physical properties of the target compound and the nature of the impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise mapping of the molecular framework.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of N-(6-Aminoisoquinolin-3-yl)acetamide is anticipated to exhibit a series of signals corresponding to the distinct proton environments in the molecule. The aromatic region would be characterized by a set of doublets and singlets arising from the isoquinoline (B145761) ring system. The protons on the amino-substituted benzene (B151609) ring (H-5, H-7, and H-8) would show characteristic splitting patterns and chemical shifts influenced by the electron-donating amino group. Similarly, the protons of the pyridine (B92270) part of the isoquinoline core (H-1 and H-4) would appear as distinct singlets. The acetamide (B32628) group would be identified by a singlet corresponding to the methyl protons (CH₃) and a broader singlet for the amide proton (NH), the chemical shift of which can be solvent-dependent. The amino group (NH₂) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on theoretical predictions and data from analogous structures, as specific experimental data is not publicly available.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~9.0 | s | - |

| H-4 | ~8.2 | s | - |

| H-5 | ~7.8 | d | ~8.5 |

| H-7 | ~7.2 | dd | ~8.5, ~2.0 |

| H-8 | ~7.0 | d | ~2.0 |

| NH (acetamide) | ~10.5 | s (br) | - |

| NH₂ (amino) | ~5.5 | s (br) | - |

| CH₃ (acetamide) | ~2.1 | s | - |

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would display signals for each unique carbon atom. The carbon atoms of the isoquinoline ring would resonate in the aromatic region (typically 110-160 ppm). The carbonyl carbon of the acetamide group is expected to appear significantly downfield (around 170 ppm), while the methyl carbon will be found in the aliphatic region (around 25 ppm). The chemical shifts of the carbons in the amino-substituted ring would be affected by the electron-donating nature of the amino group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on theoretical predictions and data from analogous structures, as specific experimental data is not publicly available.)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (acetamide) | ~169.0 |

| C-1 | ~152.0 |

| C-3 | ~145.0 |

| C-4 | ~115.0 |

| C-4a | ~130.0 |

| C-5 | ~129.0 |

| C-6 | ~148.0 |

| C-7 | ~120.0 |

| C-8 | ~110.0 |

| C-8a | ~135.0 |

| CH₃ (acetamide) | ~24.0 |

Two-Dimensional NMR Techniques for Connectivity

To further confirm the structural assignments made from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the correlations between coupled protons, for instance, confirming the connectivity between H-7 and its neighbors H-5 and H-8. An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₁H₁₁N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined. This experimental value would be compared to the theoretical exact mass, with a very small mass error (typically <5 ppm) confirming the elemental composition of the compound.

LC-MS and GC-MS for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. LC-MS is particularly suitable for the analysis of this compound, allowing for the determination of its purity by separating it from any starting materials, by-products, or other impurities. nih.gov The mass spectrometer provides the molecular weight of the eluting compounds, confirming the identity of the main peak as the target molecule. GC-MS could also be used, potentially after derivatization to increase volatility, to assess purity and identify any volatile impurities. scbt.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The IR spectrum of this compound displays a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The presence of the primary amino (-NH₂) group is confirmed by a pair of medium to strong absorption bands in the region of 3450-3300 cm⁻¹. These bands are attributable to the symmetric and asymmetric stretching vibrations of the N-H bonds. The secondary amide N-H stretching vibration is typically observed as a single, sharp band around 3300-3250 cm⁻¹.

A strong and prominent absorption band, characteristic of the carbonyl (C=O) stretching vibration of the amide group (Amide I band), is expected in the range of 1680-1640 cm⁻¹. The deformation vibration of the N-H bond of the amide (Amide II band) typically appears around 1640-1550 cm⁻¹.

Aromatic C-H stretching vibrations of the isoquinoline ring system are anticipated to produce weak to medium intensity bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The C=C and C=N stretching vibrations within the aromatic isoquinoline ring structure give rise to several medium to sharp absorption bands in the 1625-1440 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the methyl group in the acetamide moiety are expected in the 2975-2850 cm⁻¹ range. Furthermore, the C-N stretching vibrations of both the aromatic amine and the amide group are expected to show absorptions in the 1350-1200 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3450 - 3300 |

| Secondary Amide (-NH) | N-H Stretch | 3300 - 3250 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H (Methyl) | C-H Stretch | 2975 - 2850 |

| Amide Carbonyl (C=O) | C=O Stretch (Amide I) | 1680 - 1640 |

| Amine/Amide N-H | N-H Bend (Amide II) | 1640 - 1550 |

| Aromatic C=C & C=N | Ring Stretch | 1625 - 1440 |

| Amine/Amide C-N | C-N Stretch | 1350 - 1200 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, which in turn allows for the verification of its empirical and molecular formula. For this compound, the molecular formula is established as C₁₁H₁₁N₃O.

Based on this molecular formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The molecular weight of this compound is 201.23 g/mol .

The theoretical percentages are as follows:

Carbon (C): (12.011 u * 11 / 201.23 g/mol ) * 100% = 65.65%

Hydrogen (H): (1.008 u * 11 / 201.23 g/mol ) * 100% = 5.51%

Nitrogen (N): (14.007 u * 3 / 201.23 g/mol ) * 100% = 20.88%

Oxygen (O): (15.999 u * 1 / 201.23 g/mol ) * 100% = 7.95%

Experimental values obtained from combustion analysis are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%, which would confirm the purity and the assigned molecular formula of the synthesized compound.

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 65.65 |

| Hydrogen | H | 5.51 |

| Nitrogen | N | 20.88 |

| Oxygen | O | 7.95 |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Design of Analogues through Targeted Chemical Modifications

The rational design of analogues is a cornerstone of medicinal chemistry. For the N-(6-Aminoisoquinolin-3-yl)acetamide series, this involves targeted alterations to the isoquinoline (B145761) core, the acetamide (B32628) linker, and any peripheral chemical groups.

The isoquinoline ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors, where it often serves as a hinge-binding moiety. mdpi.com The placement and nature of substituents on this ring system are critical for activity. Research into related 6-substituted isoquinoline derivatives has shown that this position is a key vector for optimization. nih.govresearchgate.net Modifications at various positions on the isoquinoline core can significantly influence the molecule's binding affinity and orientation within a target's active site. For instance, in the development of Rho-kinase (ROCK) inhibitors, the 6-substituted isoquinolin-1-amine scaffold was identified as a promising starting point derived from fragment screening. nih.govresearchgate.net

Systematic exploration of substituents on the isoquinoline ring allows for the fine-tuning of electronic and steric properties, which can dictate the strength and specificity of interactions with protein residues.

Table 1: Representative Substitutions on the Isoquinoline Scaffold and Their General Purpose

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| 1 | Amino Group | Can serve as a key hydrogen bond donor; modification can alter kinase selectivity. nih.gov |

| 4 | Various Groups | Substitution at this position has been used in fragment merging strategies to enhance potency. researchoutreach.org |

| 5 | Various Groups | Used in fragment merging to generate highly potent kinase inhibitors. researchoutreach.org |

| 6 | Amino or Substituted Amino | Crucial for interaction and vector for potency improvement; can influence pharmacokinetic profile. nih.govresearchgate.net |

| 7 | Various Groups | Explored in fragment merging designs to increase inhibitory action. researchoutreach.org |

Studies on analogous series, such as 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted-phenyl)acetamides, demonstrate the importance of the peripheral moiety. scholarsresearchlibrary.com In this series, various substitutions on the N-phenyl ring were explored to modulate activity against HIV-1 reverse transcriptase. The electronic nature of these substituents (e.g., chloro, ethoxy, nitro) was found to be a determinant of inhibitory potential, with compounds bearing 4-chloro and 4-ethoxy phenyl groups showing moderate activity. scholarsresearchlibrary.com This highlights that the peripheral group engages with specific pockets in the target protein, and its optimization is key to improving potency.

Furthermore, research on other acetamide-containing scaffolds shows that even subtle changes, like altering the substitution pattern on a terminal ring, can lead to significant shifts in biological activity. nih.gov The design of thalidomide (B1683933) analogues, for example, involved linking different heterocyclic systems via an acetamide-containing thioether linker to modulate immunomodulatory and anticancer effects. nih.gov

Table 2: Examples of Acetamide Linker and Peripheral Moiety Modifications in Related Scaffolds

| Core Scaffold | Linker/Peripheral Moiety Modification | Observed Outcome | Reference |

| Tetrahydroisoquinoline | N-phenylacetamide with various substituents (Cl, OEt, NO2) | Moderate HIV-1 RT inhibitory activity achieved with specific substitutions. | scholarsresearchlibrary.com |

| Quinazoline | Acetamide linker to a 2,6-dioxopiperidine ring | Resulted in analogues with significant antiproliferative activity. | nih.gov |

| Aurone | Comparison of 5-amino vs. 5-acetamido substitution | 5-acetamidoaurones were found to be more active and safer antimicrobial agents. | nih.gov |

Stereochemistry has a profound impact on the biological activity of drug molecules. nih.govnih.gov The three-dimensional arrangement of atoms determines how a molecule fits into a chiral biological target, such as an enzyme's active site or a receptor's binding pocket. Different stereoisomers of a chiral compound can exhibit widely varying pharmacological and toxicological profiles. nih.gov

For chiral molecules, only one enantiomer or diastereomer often accounts for the majority of the desired biological effect. This is because the precise spatial orientation of functional groups is necessary for optimal non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) with the target protein. Studies on nature-inspired chiral compounds have demonstrated that stereochemistry can be the primary driver of potency. nih.gov For example, in a series of 3-Br-acivicin isomers, only those with the natural (5S, αS) configuration showed significant antiplasmodial activity, while their enantiomers and diastereomers were substantially less potent or inactive. This difference was attributed to stereospecific recognition by both cellular uptake transporters and the ultimate biological targets. nih.gov

Therefore, if any chiral centers exist or are introduced into analogues of this compound, the absolute and relative configuration of these centers would be critical determinants of molecular recognition and, consequently, biological activity.

Elucidation of Key Pharmacophore Features

A pharmacophore model outlines the essential molecular features necessary for biological activity. Based on SAR studies of this compound and related kinase inhibitors, a putative pharmacophore can be proposed.

The key features include:

A Hinge-Binding Heterocycle: The isoquinoline ring system serves as a crucial scaffold that can form key hydrogen bonds with the hinge region of a kinase domain. mdpi.com

A Hydrogen Bond Donor/Acceptor Linker: The acetamide moiety acts as a linker of specific length and geometry, providing both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). scholarsresearchlibrary.com

A Specific Substitution Vector: The 6-amino group on the isoquinoline ring is a critical interaction point and provides a vector for substitution to explore a specific pocket within the target's binding site, influencing both potency and selectivity. nih.gov

A Variable Peripheral Moiety: An additional, often aromatic or heterocyclic, group attached to the acetamide linker that occupies a solvent-exposed region or a hydrophobic sub-pocket, allowing for modifications to fine-tune potency and physicochemical properties. scholarsresearchlibrary.com

Fragment-Based Research Strategies in Molecular Optimization

Fragment-based drug discovery (FBDD) is a powerful strategy for developing potent and efficient lead compounds. researchoutreach.orgnih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target. These initial fragment hits are then optimized into more potent, drug-like molecules through strategies like fragment growing, linking, or merging. nih.gov

This methodology has been successfully applied to the discovery of kinase inhibitors based on the isoquinoline scaffold. nih.govresearchoutreach.org In one approach, a "fragment merging by design" strategy was employed. researchoutreach.org Here, different isoquinoline derivatives, each with a substituent at a single position (e.g., position 4, 5, 6, or 7), were identified as initial hits. By combining these features into a single molecule (e.g., a 4,6-disubstituted isoquinoline), a new compound with significantly enhanced potency was created. researchoutreach.org

In another example, fragment-based NMR screening led to the identification of an isoquinolin-1-amine fragment as a ROCK-I inhibitor. nih.gov This initial, low-affinity hit was then systematically built upon ("fragment growth") by adding substituents at the 6-position to improve interactions with the target, ultimately leading to potent inhibitors with good cellular efficacy and improved pharmacokinetic profiles. nih.govresearchgate.net These examples underscore the utility of FBDD in leveraging the privileged isoquinoline core to rapidly develop optimized inhibitors.

In Vitro Biological Target Engagement and Mechanistic Exploration

Assays for Kinase Inhibitory Potency

Detailed research findings on the kinase inhibitory potency of N-(6-Aminoisoquinolin-3-yl)acetamide are not available in the current scientific literature. The isoquinoline (B145761) and aminoisoquinoline scaffolds are present in various kinase inhibitors, suggesting that derivatives of this compound may have activity, but specific assay results for this compound itself are not published. google.comnih.gov

Kinase Enzyme Activity Assays (e.g., ROCK-I, Cyclin-Dependent Kinases)

No published studies were found that specifically measure the inhibitory concentration (e.g., IC50) of this compound against Rho-associated coiled-coil containing protein kinase 1 (ROCK-I) or Cyclin-Dependent Kinases (CDKs). While general methods for such assays are well-established, they have not been publicly applied to this compound. springernature.comnih.gov

Cellular Kinase Pathway Modulation Studies (e.g., RhoA/Rho-kinase pathway)

There is no available data from cellular assays to indicate whether this compound can modulate the RhoA/Rho-kinase signaling pathway or other kinase-dependent cellular processes. Studies often use such assays to determine a compound's effect on downstream signaling cascades within a cellular context. nih.govnih.gov

Investigation of Receptor Binding and Allosteric Modulation

Specific studies investigating the binding affinity, efficacy, or allosteric modulatory effects of this compound at various receptors are not present in the public domain.

Studies on G-Protein Coupled Receptors (e.g., MRGPRX1)

No research has been published detailing the interaction of this compound with the Mas-related G protein-coupled receptor X1 (MRGPRX1) or other G-protein coupled receptors (GPCRs). nih.govnih.gov The methodologies for studying GPCRs are well-developed, but have not been applied to this specific compound in published literature. nih.govdrugtargetreview.comnih.gov

Ligand Binding Assays for Specific Neurotransmitter Receptors (e.g., GABA-A)

There are no available results from ligand binding assays to determine if this compound interacts with the GABA-A receptor or other specific neurotransmitter receptors. nih.govnih.gov Such assays are crucial for identifying potential neurological effects of a compound.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

No studies on the enzyme inhibition kinetics or the specific molecular mechanism of action for this compound have been published. Determining parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) would require dedicated experimentation which has not been reported. nih.gov

Advanced Research Methodologies and Future Directions

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for their biological activity against a specific target. itmedicalteam.pl For a compound like N-(6-Aminoisoquinolin-3-yl)acetamide, HTS assays would be instrumental in identifying its potential therapeutic applications. Given that various aminoquinoline and aminoisoquinoline derivatives have demonstrated a range of biological effects, including antimicrobial and antitrypanosomal activities, an initial HTS campaign could involve screening against a panel of infectious disease targets. nih.govlshtm.ac.uknih.gov

The process would typically involve the use of automated liquid handling systems and robotic plate handlers to test the compound at various concentrations against cellular or biochemical assays. For instance, cell-based assays could monitor the viability of cancer cell lines or the growth of microbial pathogens in the presence of the compound. Biochemical assays, on the other hand, could directly measure the inhibition of a specific enzyme, such as a kinase or a protease, which are common targets for isoquinoline-based molecules.

Table 1: Potential HTS Assays for this compound

| Assay Type | Target Class | Example Targets | Rationale |

| Cell-Based | Cancer | Panel of human cancer cell lines (e.g., NCI-60) | Isoquinoline (B145761) derivatives have shown cytotoxic effects against various cancers. |

| Cell-Based | Infectious Disease | Trypanosoma brucei, Plasmodium falciparum, various bacterial and fungal strains | Aminoquinolines are known antimalarial and antitrypanosomal agents. nih.govclockss.org |

| Biochemical | Kinase Inhibition | Panel of human kinases | The isoquinoline scaffold is a common feature in kinase inhibitors. |

| Biochemical | Enzyme Inhibition | Monoamine Oxidase (MAO) | Some aminoisoquinolines are known MAO inhibitors. nih.gov |

The data generated from such screens would provide a "hit list" of potential biological activities for this compound, guiding further investigation and optimization.

Chemoinformatics and Data Mining for Compound Prioritization

Chemoinformatics utilizes computational methods to analyze chemical and biological data, aiding in the prioritization of compounds for further study. In the context of this compound, chemoinformatic approaches can predict its physicochemical properties, potential biological targets, and absorption, distribution, metabolism, and excretion (ADME) characteristics. mdpi.com

By comparing the structural features of this compound to large databases of known bioactive molecules, it is possible to generate hypotheses about its mechanism of action. For example, similarity searches using its chemical fingerprint could identify known drugs or investigational compounds with similar structures, suggesting that they may share a common biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on related 6-aminoquinolones have been used to predict antibacterial activity, indicating that substitutions at various positions on the quinoline (B57606) ring can significantly impact efficacy. nih.gov A similar QSAR model could be developed for a library of this compound analogs to guide the synthesis of more potent and selective compounds.

Table 2: Predicted Physicochemical and ADME Properties of Aminoisoquinoline Derivatives

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | ~201.23 g/mol bldpharm.com | Favorable for oral bioavailability (Lipinski's Rule of Five). |

| LogP (octanol-water partition coefficient) | Moderately lipophilic | May influence cell membrane permeability and solubility. |

| Hydrogen Bond Donors/Acceptors | Multiple sites | Potential for strong interactions with biological targets. |

| Predicted Bioavailability | Moderate to High | Suggests potential for oral administration. |

| Potential for BBB penetration | To be determined | Crucial for potential CNS applications like MAO inhibition. nih.gov |

These in silico predictions are invaluable for prioritizing experimental work and designing more efficient and cost-effective research strategies.

Integration of Multi-Omics Data in Target Identification

The identification of a drug's biological target is a critical step in understanding its mechanism of action. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful platform for unbiased target identification. If HTS assays reveal that this compound has, for example, anticancer activity, a multi-omics approach could be employed to pinpoint its molecular target.

This would involve treating cancer cells with the compound and then analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics). By integrating these datasets, researchers can identify pathways and specific proteins that are significantly perturbed by the compound. For instance, if the compound induces apoptosis, proteomics might reveal the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Further validation could involve techniques like thermal proteome profiling or chemical proteomics, where the compound is used as a bait to pull down its binding partners from cell lysates. This integrated approach provides a comprehensive view of the compound's cellular effects and can uncover novel and unexpected biological targets.

Emerging Technologies in Synthetic and Medicinal Chemistry

Recent advances in synthetic and medicinal chemistry offer exciting possibilities for the exploration and optimization of this compound. Traditional methods for the synthesis of isoquinolines are well-established, but newer, more efficient, and environmentally friendly techniques are continuously being developed. These can facilitate the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

For example, flow chemistry allows for the continuous and scalable synthesis of molecules with precise control over reaction parameters, leading to higher yields and purity. Additionally, novel catalytic systems, such as those based on photoredox catalysis or C-H activation, can enable the functionalization of the isoquinoline core at positions that are difficult to access through traditional methods. This would allow for a more thorough exploration of the chemical space around the this compound scaffold.

The synthesis of amino acid derivatives of 6-aminoquinolines has been shown to modify their biological activity, suggesting a promising avenue for the derivatization of this compound. clockss.org

Unexplored Biological Activities and Novel Target Identification

The structural similarity of this compound to a wide range of bioactive molecules suggests that it may possess unexplored biological activities. While the aminoisoquinoline scaffold is known for its anticancer, antimicrobial, and enzyme-inhibiting properties, there may be other, less obvious therapeutic applications. nih.govnih.govnih.gov

Pharmacological screening against a broad panel of receptors, ion channels, and transporters could uncover unexpected activities. itmedicalteam.pl For instance, some quinoline derivatives have shown activity against neglected tropical diseases, and it is plausible that this compound could be active against parasites like Leishmania or other trypanosomes. nih.gov

Furthermore, the identification of novel biological targets for this compound could be pursued through phenotypic screening followed by target deconvolution. This involves identifying a desirable cellular phenotype induced by the compound (e.g., reversal of a disease-related cellular defect) and then using techniques like chemical proteomics or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the protein responsible for this effect. The discovery of a novel target for this compound could open up entirely new avenues for therapeutic intervention.

Table 3: Known Biological Activities of Structurally Related Aminoisoquinolines and Aminoquinolines

| Compound Class | Biological Activity | Reference |

| 1-Aminoisoquinolines | Antioxidant, MAO Inhibition, Antidepressant-like | nih.gov |

| 2-Aminoquinolines and 1-Aminoisoquinolines | Antimicrobial | nih.gov |

| 6-Aminoquinolines | Antimalarial, Antibacterial | nih.govclockss.org |

| 4-Aminoquinolines | Antitrypanosomal | nih.gov |

This existing data provides a strong rationale for exploring these and other potential activities for this compound.

Q & A

Q. What are the key considerations for synthesizing N-(6-Aminoisoquinolin-3-yl)acetamide derivatives?

Synthesis typically involves multi-step organic reactions, such as amidation, reduction, and chromatographic purification. For example, derivatives like N-[6-(3-Aminopropyl)-5,11-dioxo-6,11-dihydro-5H-indeno[1,2-c]isoquinolin-3-yl]acetamide are synthesized via azide reduction using triethyl phosphite in benzene, followed by acid treatment and column chromatography . Critical factors include reaction time (e.g., 12-hour reflux), solvent selection (e.g., benzene, methanol), and purification efficiency (e.g., 18% yield after silica gel chromatography).

Q. What safety protocols are essential when handling this compound analogs?

Safety data sheets (SDS) for structurally similar compounds (e.g., N-(3-Amino-4-methoxyphenyl)acetamide) recommend avoiding inhalation, skin contact, and ingestion. Hazard classifications often include irritant warnings, and emergency procedures involve immediate medical consultation and thorough decontamination . Lab practices should include PPE (gloves, goggles), proper ventilation, and access to emergency contacts (e.g., ChemTrec: 1-800-424-9300) .

Q. How can researchers assess the purity of this compound derivatives?

Analytical methods such as HPLC or TLC are standard. For example, related acetamides are dissolved in water-acetonitrile mixtures and analyzed for impurities using chromatographic techniques. Peaks corresponding to solvents or byproducts must be excluded, with thresholds set based on pharmacopeial standards .

Advanced Research Questions

Q. What computational strategies are effective for designing novel this compound-based drug candidates?

Density functional theory (DFT) and docking simulations are used to optimize substituent effects. For example, modifications at R1/R2 positions (e.g., hydroxyl, chlorine) in pyridinyl or indolyl acetamide scaffolds alter electronic properties and binding to target proteins. QSAR models can correlate structural features (e.g., logP, polar surface area) with bioavailability .

Q. How do substituents on the isoquinoline core affect chemical stability?

Electron-withdrawing groups (e.g., carbonyls at positions 5 and 11) increase susceptibility to hydrolysis, while electron-donating groups (e.g., methoxy) enhance stability under acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with LC-MS analysis identifies degradation pathways (e.g., deacetylation) .

Q. What methodologies resolve contradictions in biological activity data for this compound analogs?

Discrepancies in cytotoxicity assays (e.g., MTT vs. resazurin) may arise from redox interference by the compound’s amino/quinone moieties. Orthogonal assays (e.g., clonogenic survival) and metabolite profiling (via LC-HRMS) are recommended to validate results .

Methodological Tables

Table 1. Key Synthetic Steps for Isoquinoline Acetamide Derivatives

| Step | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|

| Azide reduction | Staudinger reaction | Benzene, triethyl phosphite, 12h reflux | 18% | |

| Borohydride reduction | NaBH4 in MeOH, -20°C | 15 min, NH4Cl quench | 22% |

Table 2. Analytical Parameters for Purity Testing

| Parameter | Method | Threshold | Reference |

|---|---|---|---|

| Related substances | HPLC (C18 column, water-acetonitrile) | ≤0.1% impurities | |

| Degradation products | LC-MS (ESI+, m/z 200–800) | Identification via fragmentation patterns |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.